8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC13764184
Molecular Formula: C16H25NO5
Molecular Weight: 311.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25NO5 |
|---|---|
| Molecular Weight | 311.37 g/mol |
| IUPAC Name | 8-O-tert-butyl 2-O-ethyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate |
| Standard InChI | InChI=1S/C16H25NO5/c1-6-21-13(19)16(5)11-8-7-10(9-12(16)18)17(11)14(20)22-15(2,3)4/h10-11H,6-9H2,1-5H3 |
| Standard InChI Key | AYQXZIRRTXHOLP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(C2CCC(N2C(=O)OC(C)(C)C)CC1=O)C |
| Canonical SMILES | CCOC(=O)C1(C2CCC(N2C(=O)OC(C)(C)C)CC1=O)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester is C₁₆H₂₅NO₅, with a molecular weight of 311.37 g/mol . Its IUPAC name, 8-O-tert-butyl 2-O-ethyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate, reflects key structural elements:
-
A bicyclo[3.2.1]octane core with an embedded nitrogen atom at position 8.
-
A tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
-
A methyl group and ethyl ester at position 2, alongside a ketone at position 3 .
The stereochemistry of the bicyclic system is critical for its biological activity, as evidenced by its role in tropane alkaloid analogs . Computational analyses, including DFT studies, have been employed to predict NMR shifts and optimize reaction conditions for related azabicyclic compounds .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of this compound typically involves desymmetrization of achiral precursors or stereocontrolled cyclization of acyclic intermediates. A patented route (US6486323B1) outlines the following steps :
-
Boc Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate in the presence of a base.
-
Cyclization: Formation of the bicyclo[3.2.1]octane scaffold using chloroform and triethylamine.
-
Esterification: Ethyl ester formation at position 2 using ethyl chloroformate.
Critical reaction conditions include:
-
Solvents: Chloroform, acetonitrile, or dichloromethane.
-
Catalysts: Lipases (e.g., porcine pancreas lipase) for enantioselective transformations .
Structural Confirmation
Spectroscopic Data:
-
¹H-NMR (CDCl₃): Peaks at δ 1.49 (s, Boc group), 3.72 (s, methyl ester), and 4.12 (q, ethyl group) .
-
IR (CHCl₃): Strong absorptions at 1739 cm⁻¹ (ester C=O) and 1662 cm⁻¹ (ketone C=O) .
Applications in Medicinal Chemistry
Intermediate for Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is central to tropane alkaloids such as cocaine and scopolamine . This compound serves as a precursor in synthesizing (-)-ferruginine, a muscarinic agonist, via deprotection and functional group interconversion .
PRMT5 Inhibition
Derivatives of this scaffold have shown promise as protein arginine methyltransferase 5 (PRMT5) inhibitors, with IC₅₀ values as low as 0.019 µM in biochemical assays . Modifications at positions 2 and 8 enhance binding affinity and selectivity (Table 1) .
Table 1: Biological Activity of 8-Azabicyclo[3.2.1]octane Derivatives
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| 1 | PRMT5 | 0.019 |
| 3 | PRMT5 | 0.036 |
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on organocatalytic desymmetrization to access enantiopure variants. For example, proline-derived catalysts achieve >90% ee in model systems .
Drug Discovery Applications
Ongoing studies explore this scaffold in neurological disorders (e.g., Alzheimer’s) and oncology, leveraging its ability to cross the blood-brain barrier .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume